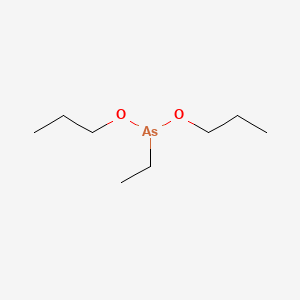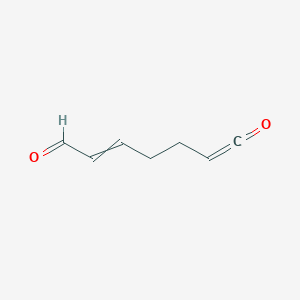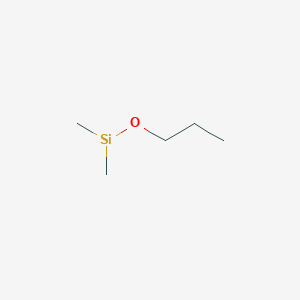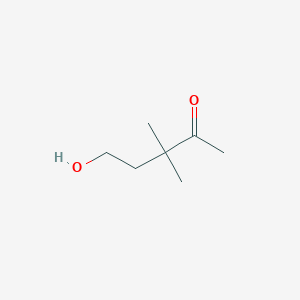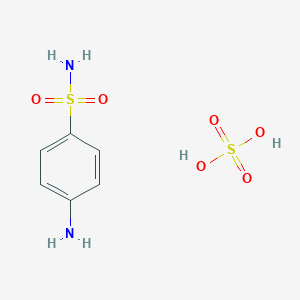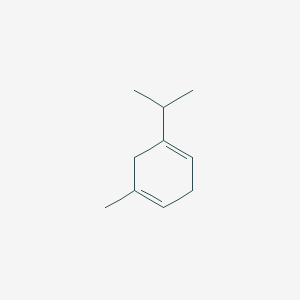
4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid is a compound with a complex structure that includes both phenolic and phosphorous acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol typically involves the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylhex-5-en-3-yn-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylhex-5-en-3-yn-2-yl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid functionality can influence its reactivity and binding properties. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: A precursor in the synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol.
Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar structural motif.
3-Methyl-2-butenoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: Shares structural similarities and may have comparable reactivity.
Uniqueness
4-(2-Methylhex-5-en-3-yn-2-yl)phenol is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Eigenschaften
CAS-Nummer |
66491-51-8 |
|---|---|
Molekularformel |
C39H45O6P |
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
4-(2-methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid |
InChI |
InChI=1S/3C13H14O.H3O3P/c3*1-4-5-10-13(2,3)11-6-8-12(14)9-7-11;1-4(2)3/h3*4,6-9,14H,1H2,2-3H3;1-3H |
InChI-Schlüssel |
XXLJPPGVOOSQJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


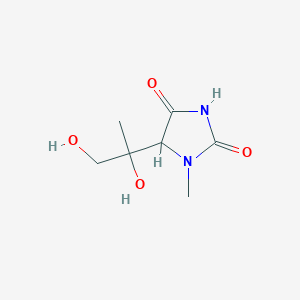
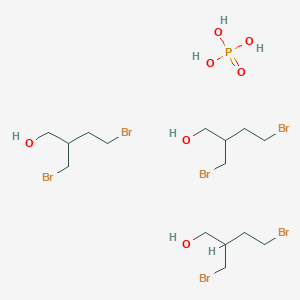
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
